1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one
Description
1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one is a halogenated aromatic ketone with the molecular formula C₉H₈BrClO₂ and a molecular weight of 263.52 g/mol. The compound features a bromine atom at position 1, a 3-chloro-4-hydroxyphenyl group at position 3, and a ketone group at position 2.
Properties
Molecular Formula |
C9H8BrClO2 |
|---|---|
Molecular Weight |
263.51 g/mol |
IUPAC Name |
1-bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrClO2/c10-5-7(12)3-6-1-2-9(13)8(11)4-6/h1-2,4,13H,3,5H2 |
InChI Key |
KGPXGGOUABGJIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CBr)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Aromatic Intermediate
- Starting Material: 3-chloro-4-hydroxyacetophenone or 3-chloro-4-hydroxybenzaldehyde can serve as the aromatic core.
- Hydroxy and Chloro Substitution: These groups are introduced via electrophilic aromatic substitution or by using commercially available substituted phenols.
- Side Chain Extension: The propan-2-one side chain is introduced via Friedel-Crafts acylation or side-chain oxidation/reduction methods.
Bromination of the Propan-2-one Side Chain
- Bromination Agent: Use of bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to selectively brominate the 1-position of the propan-2-one side chain.
- Reaction Conditions: Typically performed in an inert solvent like dichloromethane or acetic acid at low temperatures to avoid polybromination.
- Catalysts/Initiators: Radical initiators such as benzoyl peroxide may be used to promote selective bromination.
Purification
- The crude product is purified via recrystallization or chromatographic techniques to isolate the desired this compound with high purity.
Data Table: Typical Reaction Parameters for Bromination Step
| Parameter | Typical Range / Value | Notes |
|---|---|---|
| Brominating agent | Bromine (Br2) or NBS | NBS preferred for selective benzylic bromination |
| Radical initiator | Benzoyl peroxide | Used at 0.001–0.03 molar ratio relative to substrate |
| Solvent | Dichloromethane, Acetic acid | Inert, non-nucleophilic solvents preferred |
| Temperature | 0°C to 30°C | Low temperature to prevent overbromination |
| Reaction time | 1–4 hours | Monitored by TLC or GC |
| Molar ratios (substrate:Br2) | 1:1 | Stoichiometric or slight excess of bromine |
Chemical Reactions Analysis
1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules
Scientific Research Applications
1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms make the compound highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which is useful in various biochemical studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one with structurally related halogenated propanones, emphasizing substituent effects, physicochemical properties, and applications:
Key Observations:
Halogen Positioning: Bromine at position 1 (vs. position 2 in 2-Bromo-1-(3-chlorophenyl)propan-1-one) reduces steric hindrance near the ketone, possibly increasing reactivity in nucleophilic substitutions .
Synthetic Challenges: Basic conditions often destabilize halogenated propanones, leading to polymerization, as seen in failed syntheses of 1-bromo-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-one (8b) . Low yields (e.g., 19% for 1-Bromo-3-(2,4-dichlorophenyl)propan-2-one) suggest dichloro substituents hinder reaction efficiency .
Applications :
- Hydroxyl-containing analogs are hypothesized to serve as intermediates in pharmaceuticals, leveraging hydrogen bonding for target specificity .
- CF₃-substituted derivatives (e.g., C₁₀H₈BrF₃O) are niche reagents in fluorinated compound synthesis .
Research Findings and Data
- Stability : The target compound’s hydroxyl group may necessitate storage in inert atmospheres to prevent oxidation or decomposition, contrasting with methyl- or CF₃-substituted analogs, which exhibit greater stability .
- Reactivity : Bromine at position 1 likely enhances electrophilicity at the ketone carbon, making it more reactive toward nucleophiles (e.g., Grignard reagents) compared to bromine at position 2 .
- Crystallography : SHELX software is widely used for refining crystal structures of related compounds, though superior tools exist for macromolecular applications .
Biological Activity
1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one, also known as a brominated phenolic compound, is of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes bromine and chlorine atoms, which enhance its reactivity and interaction with biological targets. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various research findings and data.
Chemical Structure and Properties
The molecular formula for this compound is C10H9BrClO2, with a molecular weight of approximately 263.51 g/mol. The presence of halogen atoms and a hydroxy group contributes to its chemical reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been evaluated for its efficacy against various pathogens, with studies demonstrating varying degrees of activity:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Not specified |
| Escherichia coli | Not specified | Not specified |
In vitro studies have shown that this compound can inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antibacterial agent in therapeutic applications .
Anticancer Properties
The compound has also been investigated for its anticancer activities . Mechanistic studies suggest that it may exert its effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival. Specifically, it has been noted for its ability to target enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for DNA replication and synthesis:
| Target Enzyme | IC50 Value |
|---|---|
| DNA Gyrase | 12.27 - 31.64 μM |
| Dihydrofolate Reductase (DHFR) | 0.52 - 2.67 μM |
These findings underscore the potential of this compound as a lead compound for developing novel anticancer therapies .
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins, leading to alterations in their activity. The halogen atoms (bromine and chlorine) enhance binding affinity to various biomolecules, which can disrupt normal cellular functions and promote apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the effectiveness of brominated phenolic compounds similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant antibacterial activity against resistant strains of bacteria, outperforming traditional antibiotics like ciprofloxacin in certain assays .
- Cancer Cell Lines : In vitro experiments using various cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis, particularly in breast cancer models .
Q & A
Q. What are the standard synthetic routes for 1-bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one, and how do reaction conditions influence yield?
The compound is typically synthesized via halogenation or substitution reactions. For example, bromination of a propanone precursor (e.g., 3-(3-chloro-4-hydroxyphenyl)propan-2-one) using brominating agents like HBr or NBS (N-bromosuccinimide) in aprotic solvents (e.g., DCM) at controlled temperatures (0–25°C) is common. Reaction optimization, such as adjusting stoichiometry or solvent polarity, can mitigate side reactions (e.g., over-bromination) and improve yields . Purification via column chromatography or recrystallization is critical to isolate the product from unreacted starting materials or byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- IR Spectroscopy : Look for C=O stretching (~1700–1750 cm⁻¹) and O-H (phenolic) absorption (~3200–3600 cm⁻¹) .
- ¹H/¹³C NMR : Identify the brominated methylene group (δ ~3.5–4.5 ppm for ¹H; δ ~30–40 ppm for ¹³C) and aromatic protons from the chlorohydroxyphenyl moiety (δ ~6.8–7.5 ppm) .
- Mass Spectrometry : Confirm the molecular ion peak ([M+H]⁺) matching the molecular weight (C₉H₈BrClO₂: ~277.5 g/mol) and fragmentation patterns consistent with bromine isotopes .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Due to its halogenated and phenolic structure, use PPE (gloves, goggles, lab coat) and work in a fume hood. Waste containing bromine or chlorine must be segregated and treated by certified hazardous waste facilities to prevent environmental release . Spill kits with inert adsorbents (e.g., vermiculite) should be readily available.
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations can model the electron density around the bromine atom to predict its susceptibility to nucleophilic attack. For instance, Fukui indices or electrostatic potential maps may reveal electrophilic hotspots, guiding the design of reactions with amines or thiols . Molecular docking studies can also predict interactions with biological targets (e.g., enzymes) for drug discovery applications .
Q. What crystallographic challenges arise when determining the solid-state structure of this compound, and how can they be resolved?
The presence of heavy atoms (Br, Cl) enhances X-ray scattering but may introduce twinning or disorder in the crystal lattice. Using SHELXL for refinement allows for robust handling of anisotropic displacement parameters and twin-law corrections. For high-resolution data (e.g., synchrotron sources), merging symmetry-equivalent reflections improves model accuracy .
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
Polar aprotic solvents (e.g., DMSO) can stabilize the compound by reducing hydrolysis of the bromo group. Storage at –20°C in amber vials under inert gas (N₂/Ar) minimizes photodegradation and oxidative decomposition. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can predict degradation pathways, monitored via HPLC .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported reaction yields for similar brominated propanone derivatives?
Variations in yields often stem from differences in catalyst loading, solvent purity, or workup procedures. Systematic replication of protocols (e.g., ’s 55–81% yields for analogous compounds) under controlled conditions can identify critical variables. Statistical tools like Design of Experiments (DoE) optimize parameters such as reaction time or temperature .
Q. What analytical strategies validate the purity of this compound when commercial standards are unavailable?
Combine multiple orthogonal methods:
- HPLC-UV/HRMS : Quantify impurities ≥0.1% and confirm molecular identity.
- Elemental Analysis : Verify C/H/Br/Cl/O ratios within ±0.3% of theoretical values.
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles to detect solvent residues or hydrated forms .
Methodological Optimization
Q. What continuous-flow reactor setups improve the scalability of synthesizing this compound?
Microreactors with precise temperature control (e.g., Corning AFR) enable rapid mixing and heat dissipation, reducing byproduct formation. Residence times <5 minutes at 50–60°C enhance throughput. In-line IR or UV monitoring allows real-time adjustment of reagent flow rates .
Q. How can researchers leverage kinetic studies to optimize catalytic systems for asymmetric derivatization of this compound?
Time-resolved NMR or stopped-flow techniques quantify reaction rates under varying catalysts (e.g., chiral organocatalysts). Eyring plots derived from Arrhenius data (k vs. 1/T) reveal activation parameters, guiding the selection of enantioselective conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
